molecular formula C12H13N3 B13869164 4-[1-(1H-imidazol-5-yl)ethenyl]-2,3-dimethylpyridine

4-[1-(1H-imidazol-5-yl)ethenyl]-2,3-dimethylpyridine

Cat. No.: B13869164
M. Wt: 199.25 g/mol
InChI Key: ADSLOVBWRDSTCU-UHFFFAOYSA-N
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Description

4-[1-(1H-imidazol-5-yl)ethenyl]-2,3-dimethylpyridine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the imidazole ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(1H-imidazol-5-yl)ethenyl]-2,3-dimethylpyridine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction involving 2,3-dimethylpyridine and an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically employ optimized reaction conditions to maximize yield and minimize by-products. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

4-[1-(1H-imidazol-5-yl)ethenyl]-2,3-dimethylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl groups on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[1-(1H-imidazol-5-yl)ethenyl]-2,3-dimethylpyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-[1-(1H-imidazol-5-yl)ethenyl]-2,3-dimethylpyridine can be compared with other similar compounds, such as:

    Benzimidazole: A structurally related compound with a fused benzene and imidazole ring.

    1,1,2,2-Tetra(4-(1H-imidazol-1-yl)phenyl)ethylene:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

4-[1-(1H-imidazol-5-yl)ethenyl]-2,3-dimethylpyridine

InChI

InChI=1S/C12H13N3/c1-8-10(3)14-5-4-11(8)9(2)12-6-13-7-15-12/h4-7H,2H2,1,3H3,(H,13,15)

InChI Key

ADSLOVBWRDSTCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1C)C(=C)C2=CN=CN2

Origin of Product

United States

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